(2S)-Pyrrolidine-2-carbohydrazide

Asymmetric catalysis Organocatalysis Chiral ligand design

Researchers requiring a stereochemically defined proline-derived scaffold often encounter supply inconsistencies with racemic or N-protected variants. (2S)-Pyrrolidine-2-carbohydrazide delivers a single (2S) enantiomer with a free secondary amine and hydrazide terminus, enabling predictable chirality transfer in asymmetric catalysis, metalloenzyme inhibitor design, and heterocycle synthesis. - Defined (2S) stereochemistry for enantioselective organocatalyst preparation - Rigid peptidomimetic backbone for proline-recognizing enzyme targets - Hydrazide-mediated cyclocondensation for sequential diversification Available with batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
Cat. No. B13646934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Pyrrolidine-2-carbohydrazide
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NN
InChIInChI=1S/C5H11N3O/c6-8-5(9)4-2-1-3-7-4/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
InChIKeyCMCFIGZTTYAYIZ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-Pyrrolidine-2-carbohydrazide Properties & Specifications


(2S)-Pyrrolidine-2-carbohydrazide (CAS 66544-68-1), also known as L-proline hydrazide, is a chiral hydrazide derivative of the naturally occurring amino acid L-proline [1]. With molecular formula C₅H₁₁N₃O and a monoisotopic mass of 129.090211983 Da [1], this compound features a five-membered pyrrolidine ring bearing a carbohydrazide (-CONHNH₂) functional group at the 2-position with defined (2S) stereochemistry [1]. The compound possesses three hydrogen bond donors (two from the hydrazide -NH₂ group and one from the pyrrolidine -NH-) and three hydrogen bond acceptors (the carbonyl oxygen and the two hydrazide nitrogens), with only one rotatable bond, conferring a relatively rigid molecular scaffold suitable for stereospecific molecular recognition [1]. Its computed XLogP3 value of -1.2 indicates moderate hydrophilicity, distinguishing it from more lipophilic N-protected or N-alkylated analogs [1].

(2S)-Pyrrolidine-2-carbohydrazide Substitution Risks


In the pyrrolidine-2-carbohydrazide chemical space, substitution without stereochemical or functional group control introduces substantial risks to experimental reproducibility and downstream synthesis outcomes. The (2S) stereocenter, derived from L-proline, is essential for chiral induction in asymmetric catalysis and for specific biomolecular recognition in enzyme active sites and receptor binding pockets [1][2]. Replacing (2S)-pyrrolidine-2-carbohydrazide with the (2R)-enantiomer or a racemic mixture fundamentally alters stereochemical outcomes in asymmetric transformations and can abrogate or invert biological activity in assays dependent on chiral discrimination [2]. Furthermore, N-substituted analogs such as 1-Boc-pyrrolidine-2-carbohydrazide or 1-methylsulfonyl derivatives possess substantially different physicochemical profiles—including altered hydrogen bonding capacity due to N-protection, increased lipophilicity, and modified steric bulk—that prevent direct interchange in established synthetic protocols, particularly those relying on the free secondary amine as a nucleophilic handle or metal-coordination site [1][3]. Class-level inference from proline hydrazide derivatives demonstrates that even minor modifications to the pyrrolidine nitrogen or the hydrazide moiety can shift IC₅₀ values by orders of magnitude in enzyme inhibition assays, underscoring that compounds within this class are not functionally interchangeable [4].

(2S)-Pyrrolidine-2-carbohydrazide Evidence Comparison


Stereochemistry Impact on Chiral Induction

(2S)-Pyrrolidine-2-carbohydrazide possesses a single, well-defined (2S) stereocenter derived from its L-proline precursor, whereas racemic pyrrolidine-2-carbohydrazide contains an equimolar mixture of (2S) and (2R) enantiomers [1]. The (2S)-configured compound serves as a stereochemically pure building block that preserves and transfers chirality in downstream synthetic transformations, while the racemic variant produces diastereomeric mixtures requiring separation and inherently limits maximum enantiomeric excess to ≤50% in enantioselective reactions. The rigid pyrrolidine scaffold with a defined stereocenter at the 2-position enables predictable chiral induction in organocatalytic applications [1].

Asymmetric catalysis Organocatalysis Chiral ligand design

Free Amine vs. Protected: Reactivity and H-Bonding

(2S)-Pyrrolidine-2-carbohydrazide possesses a free secondary amine on the pyrrolidine ring, contributing three total hydrogen bond donors, whereas N-protected analogs such as 1-Boc-pyrrolidine-2-carbohydrazide have this amine capped, reducing hydrogen bond donor count to two [1]. The free amine provides a nucleophilic site for direct conjugation and metal coordination that is absent in N-alkylated or N-acylated derivatives. Additionally, the computed XLogP3 of -1.2 for the free amine compound contrasts with the increased lipophilicity of N-protected variants (e.g., 1-Boc-(R)-pyrrolidine-2-carbohydrazide with molecular weight 229.28 g/mol and XLogP3 approximately 0.5-1.0 higher due to the Boc group) [1].

Peptidomimetic synthesis Coordination chemistry Hydrogen bonding

Pyrrolidine Rigidity vs. Linear Hydrazides

(2S)-Pyrrolidine-2-carbohydrazide contains a conformationally constrained five-membered pyrrolidine ring with only one rotatable bond (the C-C bond between the ring and the carbohydrazide carbonyl), whereas linear amino acid hydrazides such as glycyl hydrazide or alanyl hydrazide possess multiple rotatable bonds (2-3 rotatable bonds) and adopt multiple low-energy conformations in solution [1][2]. X-ray crystallographic studies of hydrazino-proline pseudopeptide analogues have established that the pyrrolidine ring imposes a well-defined N-Cα-C(O) geometry that mimics the proline residue in peptides, inducing predictable turn structures and restricting backbone flexibility [2]. In contrast, acyclic hydrazino acid derivatives exhibit greater conformational entropy and reduced ability to pre-organize into biologically active conformations [2].

Peptidomimetics Protease inhibitor design Conformational analysis

Hydrazide vs. Carboxylic Acid: Heterocycle Synthesis

(2S)-Pyrrolidine-2-carbohydrazide contains a reactive hydrazide (-CONHNH₂) functional group that enables hydrazone and acylhydrazone formation with aldehydes and ketones, as well as participation in cyclocondensation reactions to form pyrazoles, triazoles, and oxadiazoles [1]. In contrast, L-proline (the carboxylic acid analog) lacks this nucleophilic hydrazide terminus and instead participates in amide bond formation via carboxyl activation [1]. The hydrazide moiety provides a unique N-N bond that serves as a versatile handle for bioconjugation and heterocycle assembly, with reactivity profiles distinct from both amines (which lack the adjacent carbonyl) and carboxylic acids (which require activation for acylation) [1].

Heterocyclic synthesis Hydrazone formation Click chemistry

(2S)-Pyrrolidine-2-carbohydrazide Application Scenarios


Asymmetric Organocatalysis and Chiral Ligand Synthesis

(2S)-Pyrrolidine-2-carbohydrazide, as a single (2S) enantiomer derived from L-proline, provides a stereochemically defined scaffold for preparing chiral organocatalysts and enantioselective ligands [1]. The defined stereochemistry at the 2-position enables predictable chirality transfer in asymmetric transformations including aldol reactions, Michael additions, and Mannich reactions when the compound is incorporated into proline-derived catalyst frameworks [1]. The free secondary amine offers a metal coordination site for preparing chiral metal complexes, while the hydrazide terminus allows covalent attachment to solid supports or auxiliary groups without racemization. This scenario is supported by the stereochemical purity and defined (2S) configuration documented in PubChem, which distinguishes this compound from racemic pyrrolidine-2-carbohydrazide variants that cannot achieve high enantioselectivity in asymmetric processes [1].

Peptidomimetics for Protease Inhibition

The conformationally constrained pyrrolidine ring with only one rotatable bond makes (2S)-pyrrolidine-2-carbohydrazide an ideal building block for designing peptidomimetics that target proline-recognizing enzymes such as dipeptidyl peptidase IV (DPP-IV), prolyl oligopeptidase (POP), and proline-specific proteases [1][2]. X-ray crystallographic studies of hydrazino-proline analogues have confirmed that the pyrrolidine scaffold imposes well-defined backbone geometries that mimic the natural proline residue while introducing the hydrazide moiety as a potential zinc-binding group or transition-state isostere [1]. The combination of conformational restriction (1 rotatable bond), three hydrogen bond donors for target engagement, and defined (2S) stereochemistry for chiral recognition makes this compound particularly suitable for structure-based inhibitor design where both backbone mimicry and specific binding interactions are required [1][2].

Heterocycle Synthesis via Hydrazide Condensation

(2S)-Pyrrolidine-2-carbohydrazide serves as a chiral precursor for synthesizing diverse nitrogen-containing heterocycles including pyrazoles, 1,3,4-oxadiazoles, and triazoles through hydrazide-mediated cyclocondensation reactions [1]. The hydrazide functional group (-CONHNH₂) reacts with aldehydes, ketones, carboxylic acid derivatives, and isothiocyanates to form 5-membered heterocyclic systems while retaining the chiral pyrrolidine core [1]. This synthetic versatility is not accessible using the parent L-proline or proline amide derivatives, positioning (2S)-pyrrolidine-2-carbohydrazide as a strategic building block for generating chiral heterocyclic libraries for medicinal chemistry screening and agrochemical discovery [1]. The free secondary amine remains available for further derivatization after heterocycle formation, enabling sequential diversification strategies.

Metal Coordination Complexes and Metalloenzyme Inhibitor Scaffolds

The combination of a free secondary amine, hydrazide carbonyl, and terminal hydrazide -NH₂ group in (2S)-pyrrolidine-2-carbohydrazide creates a tridentate or bidentate metal-binding motif capable of chelating transition metals such as Cu(II), Zn(II), Fe(III), and Ni(II) [1]. With three hydrogen bond donors and three acceptors, the compound engages in multiple coordination geometries, making it suitable for designing metalloenzyme inhibitors that target zinc-dependent proteases, copper-containing oxidases, or iron-dependent hydroxylases [1]. Unlike N-protected analogs (e.g., 1-Boc-pyrrolidine-2-carbohydrazide) which lack the free amine coordination site, (2S)-pyrrolidine-2-carbohydrazide provides an unencumbered metal-binding scaffold [1]. The rigid pyrrolidine backbone pre-organizes the donor atoms into favorable chelation geometries, potentially enhancing binding affinity relative to flexible acyclic hydrazides that incur greater entropic penalties upon metal coordination [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-Pyrrolidine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.